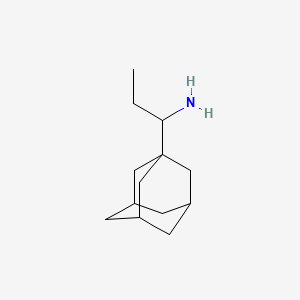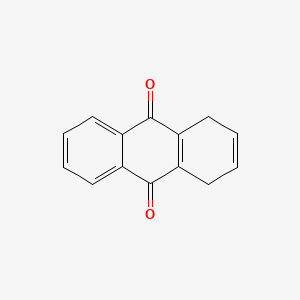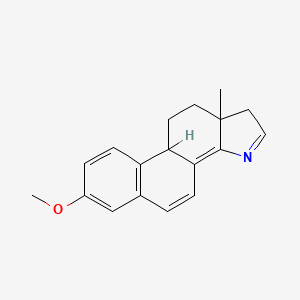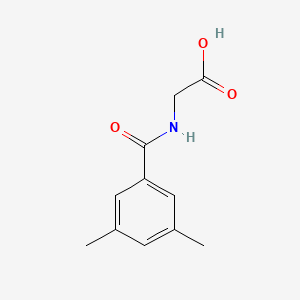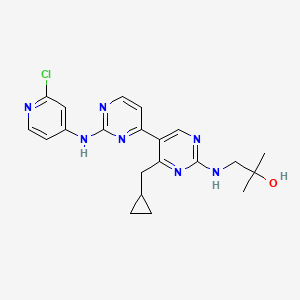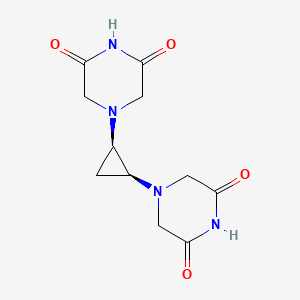
4,4'-(1r,2s)-cyclopropane-1,2-diyldipiperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol . This compound features a cyclopropane ring bonded to two piperazinedione groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with piperazine-2,6-dione in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione)
- 4,4’-(1,2-Cyclopropanediyl)bis(2,5-piperazinedione)
- 4,4’-(1,2-Cyclopropanediyl)bis(2,4-piperazinedione)
Uniqueness
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66054-21-5 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-[(1R,2S)-2-(3,5-dioxopiperazin-1-yl)cyclopropyl]piperazine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c16-8-2-14(3-9(17)12-8)6-1-7(6)15-4-10(18)13-11(19)5-15/h6-7H,1-5H2,(H,12,16,17)(H,13,18,19)/t6-,7+ |
InChI Key |
CJRYCXUDTLRXOJ-KNVOCYPGSA-N |
SMILES |
C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
Isomeric SMILES |
C1[C@H]([C@H]1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
Canonical SMILES |
C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
Synonyms |
4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) 4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione), (trans)-isomer cis-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) trans-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)
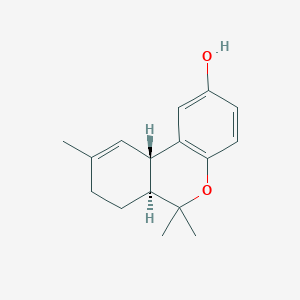
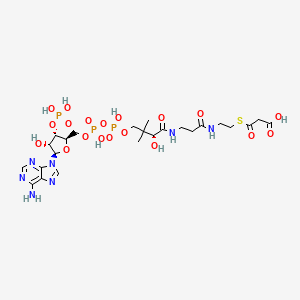
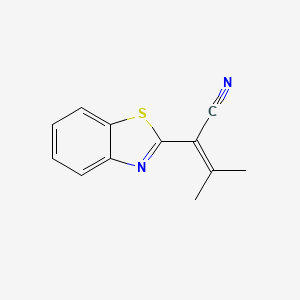
![Ethyl 2-(3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B1194422.png)
![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)
